1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine
Description
1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine is a sulfonylpiperazine derivative characterized by a 4-bromo-3-methoxyphenylsulfonyl group at the 1-position and a mesityl (2,4,6-trimethylphenyl) group at the 4-position of the piperazine ring. fluorine’s ~19.0).
Sulfonylpiperazines are synthesized via nucleophilic substitution, typically involving reactions between substituted phenylsulfonyl chlorides and piperazine derivatives under basic conditions (e.g., DIPEA in dichloromethane) .
Properties
Molecular Formula |
C20H25BrN2O3S |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C20H25BrN2O3S/c1-14-11-15(2)20(16(3)12-14)22-7-9-23(10-8-22)27(24,25)17-5-6-18(21)19(13-17)26-4/h5-6,11-13H,7-10H2,1-4H3 |
InChI Key |
MHTMQGUBVHYTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of mesitylene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction: The acylated product undergoes nitration followed by reduction to introduce the amino group.
Sulfonylation: The amino group is then sulfonylated using a sulfonyl chloride.
Bromination: The final step involves bromination of the methoxyphenyl ring to introduce the bromo group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the bromo and methoxy groups can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Aryl Group Influence : The mesityl group’s steric bulk may hinder binding to flat enzymatic pockets compared to smaller groups like p-tolyl .
Pharmacological Activity
While direct data for the target compound is unavailable, sulfonylpiperazines are associated with anticancer and enzyme-inhibitory activities:
- Antiproliferative Activity : Analogues like 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carbohydrazide exhibit IC50 values of ~7.62 µM in cancer cell lines, suggesting halogen and sulfonyl groups are critical for activity .
Biological Activity
1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperazine core substituted with a sulfonyl group and a bromo-methoxyphenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of piperazine often exhibit antimicrobial properties. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.
- Mechanism : The sulfonamide group is believed to interfere with bacterial folate synthesis, a critical pathway for bacterial growth and survival.
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against several cancer cell lines.
- Case Study : In vitro assays demonstrated that certain piperazine derivatives exhibit significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the range of 10-50 µM, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| A549 | 25 |
Neuropharmacological Effects
There is emerging evidence suggesting that piperazine derivatives may also possess neuropharmacological properties.
- Research Findings : Some studies have indicated that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes within pathogens or cancer cells.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing synaptic transmission.
- Cell Cycle Interference : By disrupting the normal cell cycle, it could induce apoptosis in rapidly dividing cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
